molecular formula C20H22N4O4 B14710034 N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline CAS No. 15080-68-9

N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline

Katalognummer: B14710034
CAS-Nummer: 15080-68-9
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: AGSRLIQADSZZMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of benzylidene and heptylideneamino groups attached to a dinitroaniline core, making it a subject of interest in synthetic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline typically involves a multi-step process. One common method includes the condensation reaction between benzaldehyde and heptylideneamine, followed by the introduction of the dinitroaniline moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under specific conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process usually involves recrystallization and chromatography techniques to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism by which N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-benzylideneheptylideneamino)piperazin-1-ylheptan-1-imine
  • N-[2-(phenylmethylene)heptylideneamino]-1-phthalazinamine

Uniqueness

N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline stands out due to its dinitroaniline core, which imparts unique chemical and biological properties

Eigenschaften

CAS-Nummer

15080-68-9

Molekularformel

C20H22N4O4

Molekulargewicht

382.4 g/mol

IUPAC-Name

N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline

InChI

InChI=1S/C20H22N4O4/c1-2-3-5-10-17(13-16-8-6-4-7-9-16)15-21-22-19-12-11-18(23(25)26)14-20(19)24(27)28/h4,6-9,11-15,22H,2-3,5,10H2,1H3

InChI-Schlüssel

AGSRLIQADSZZMD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=CC1=CC=CC=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.